Dual JAK1/2 and ROCK1/2 Inhibition – A Mechanistic Distinction from All Approved JAK Inhibitors
Rovadicitinib is the only clinical‑stage agent that potently inhibits both JAK1/2 (IC₅₀ <20 nM) and ROCK1/2, whereas ruxolitinib inhibits JAK1/2 but shows no meaningful ROCK inhibition [1]. In preclinical models, rovadicitinib suppressed STAT3 and STAT5 phosphorylation and reduced pro‑inflammatory cytokines (TNF‑α, IL‑1β, MCP‑1), while also down‑regulating Th17 cells and enhancing Treg function via ROCK blockade [2]. This dual mechanism addresses both the inflammatory and fibrotic components of MF and cGVHD, a combination not achievable with any currently marketed JAK inhibitor [3].
| Evidence Dimension | Kinase inhibition profile |
|---|---|
| Target Compound Data | JAK1, JAK2, ROCK1, ROCK2 inhibitor (JAK IC₅₀ <20 nM; ROCK IC₅₀ not publicly specified but confirmed in patent assays) |
| Comparator Or Baseline | Ruxolitinib – JAK1/JAK2 inhibitor only; Fedratinib – JAK2/FLT3 inhibitor; Pacritinib – JAK2/IRAK1 inhibitor; Momelotinib – JAK1/JAK2/ACVR1 inhibitor (none inhibit ROCK1/2) |
| Quantified Difference | Qualitative – unique ROCK inhibition absent in all approved JAK inhibitors |
| Conditions | Biochemical kinase assays and MPN cell lines (UKE1, SET2) plus JAK2V617F and MPLW515L mouse models |
Why This Matters
Procurement of a single‑target JAK inhibitor forfeits the anti‑fibrotic pathway, which is critical for preventing bone‑marrow fibrosis progression and for treating fibrotic cGVHD manifestations.
- [1] US10561657B2 – Pyrrolopyrimidine compound. Google Patents. View Source
- [2] P1004: EFFECT AND MOLECULAR MECHANISM OF TQ05105, A NOVEL SMALL MOLECULE INHIBITOR OF JAK2 IN MYELOPROLIFERATIVE NEOPLASM. HemaSphere. 2022;6(Suppl):894-895. View Source
- [3] Zhao YM, et al. A first-in-class JAK/ROCK inhibitor, rovadicitinib, for glucocorticoid-refractory or -dependent chronic GVHD. Blood. 2025;145(24):2857-2872. View Source
